Cas no 408304-11-0 (4-{3-4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl-ureidomethyl}-benzoic acid)

4-{3-[4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl-ureidomethyl]}-benzoic acid is a specialized organic compound featuring a morpholine core substituted with a 3,4-dichlorobenzyl group and a ureidomethyl-benzoic acid moiety. Its structural complexity makes it valuable in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate in the synthesis of biologically active molecules. The presence of the dichlorobenzyl group enhances lipophilicity, while the benzoic acid functionality offers opportunities for further derivatization. This compound is suited for applications requiring precise molecular modifications, such as drug discovery and structure-activity relationship studies. Its well-defined chemical properties ensure reproducibility in synthetic workflows.
4-{3-4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl-ureidomethyl}-benzoic acid structure
408304-11-0 structure
Product name:4-{3-4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl-ureidomethyl}-benzoic acid
CAS No:408304-11-0
MF:C21H24Cl2N4O3
MW:451.346262931824
MDL:MFCD10574821
CID:926239
PubChem ID:10161126

4-{3-4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl-ureidomethyl}-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide
    • 4-[[[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide
    • 4-{3-[4-(3,4-DICHLORO-BENZYL)-MORPHOLIN-2-YLMETHYL]-UREIDOMETHYL}-BENZOIC ACID
    • 4-({[({4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]amino}methyl)benzamide
    • GW 766994 R-form
    • 408304-11-0
    • SCHEMBL1191540
    • DTXSID70436271
    • GW 994 R-form
    • 4-{3-4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl-ureidomethyl}-benzoic acid
    • MDL: MFCD10574821
    • Inchi: InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)
    • InChI Key: GPLUUMAKBFSDIE-UHFFFAOYSA-N
    • SMILES: C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N

Computed Properties

  • Exact Mass: 450.1225460g/mol
  • Monoisotopic Mass: 450.1225460g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 575
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 96.7Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.359
  • Boiling Point: 679.9°C at 760 mmHg
  • Flash Point: 365°C
  • Refractive Index: 1.608

4-{3-4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl-ureidomethyl}-benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
209618-1g
4-{3-[4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid
408304-11-0
1g
$1180.00 2023-09-10
abcr
AB503721-1g
4-{3-[4S-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid; .
408304-11-0
1g
€950.00 2025-02-17
Matrix Scientific
209618-0.500g
4-{3-[4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid
408304-11-0
0.500g
$681.00 2023-09-10
TRC
D194780-50mg
4-{3-[4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid
408304-11-0
50mg
$ 370.00 2022-06-05
abcr
AB503721-1 g
4-{3-[4S-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid; .
408304-11-0
1g
€950.00 2023-04-18
TRC
D194780-100mg
4-{3-[4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid
408304-11-0
100mg
$ 610.00 2022-06-05

Additional information on 4-{3-4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl-ureidomethyl}-benzoic acid

Introduction to 4-{3-4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl-ureidomethyl}-benzoic Acid (CAS No: 408304-11-0)

The compound 4-{3-4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl-ureidomethyl}-benzoic acid (CAS No: 408304-11-0) is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a benzoic acid moiety, a morpholine ring, and a urea group with specific substituents. The presence of the 3,4-dichlorobenzyl group adds to its unique chemical properties, making it a subject of interest in drug discovery and material science.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, allowing researchers to explore its properties in depth. The morpholine ring in the structure is known for its versatility in forming hydrogen bonds and acting as a bioisostere in medicinal chemistry. The urea group, on the other hand, is widely recognized for its ability to form strong hydrogen bonds and serve as a scaffold for various bioactive molecules.

One of the most promising applications of this compound lies in its potential as a lead molecule in drug development. Studies have shown that the benzoic acid moiety can act as a pharmacophore for targeting specific biological pathways. Additionally, the dichlorobenzyl substituent introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and enhance its bioavailability.

In terms of chemical synthesis, this compound is typically synthesized through multi-step processes involving coupling reactions and ring-forming techniques. The synthesis begins with the preparation of intermediates such as the dichlorobenzylamine, which is then subjected to nucleophilic substitution or coupling reactions to form the morpholine ring. Subsequent steps involve the introduction of the urea group and finally, the benzoic acid moiety.

The structural complexity of this compound makes it an excellent candidate for studying molecular recognition and supramolecular chemistry. Researchers have utilized this compound to investigate self-assembling systems and host-guest interactions, leading to innovative insights into nanotechnology applications.

Moreover, computational studies have played a pivotal role in understanding the electronic properties and reactivity of this compound. Advanced quantum mechanical calculations have revealed that the dichlorobenzyl group significantly influences the molecule's dipole moment and polarizability, making it suitable for applications in nonlinear optics.

In conclusion, 4-{3-4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl-ureidomethyl}-benzoic acid (CAS No: 408304-11-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in both academia and industry.

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(CAS:408304-11-0)4-{3-4-(3,4-Dichlorobenzyl)-morpholin-2-ylmethyl-ureidomethyl}-benzoic acid
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Purity:99%
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